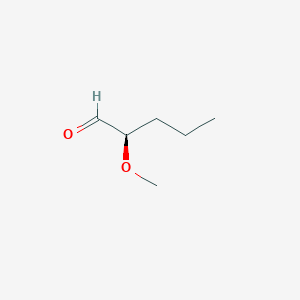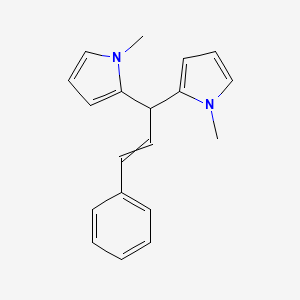
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Ethers or esters, depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.
Mecanismo De Acción
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.
Uniqueness
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.
Propiedades
Número CAS |
924636-78-2 |
|---|---|
Fórmula molecular |
C10H11NO3Se |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
Clave InChI |
YARWXAWBFFCIQQ-JAVCKPHESA-N |
SMILES isomérico |
C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O |
SMILES canónico |
C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)


![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
